
3-Ethynyl-4-methyl-1H-pyrazole: Technical
Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole

CAS No.: 2137742-39-1

Cat. No.: B6618606

Get Quote

Part 1: Executive Technical Summary
3-Ethynyl-4-methyl-1H-pyrazole is a functionalized heterocyclic building block characterized

by a terminal alkyne group at the C3 position and a methyl group at the C4 position of the

pyrazole ring. This compound serves as a critical scaffold in medicinal chemistry, particularly in

Fragment-Based Drug Discovery (FBDD). Its terminal alkyne moiety acts as a versatile

"handle" for bioorthogonal ligation (Click chemistry) or palladium-catalyzed cross-coupling,

while the pyrazole core functions as a bioisostere for imidazole and a privileged structure for

kinase inhibition.
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Property Specification

CAS Registry Number 2137742-39-1

IUPAC Name 3-Ethynyl-4-methyl-1H-pyrazole

Synonyms
5-Ethynyl-4-methyl-1H-pyrazole (tautomer); 4-

Methyl-3-ethynylpyrazole

Molecular Formula C₆H₆N₂

Molecular Weight 106.13 g/mol

SMILES CC1=C(C#C)N=N1 (Tautomer dependent)

InChIKey GCQAVSDYNMKHBL-UHFFFAOYSA-N

Physical State Solid or viscous oil (purity dependent)

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

Part 2: Synthetic Methodologies
The synthesis of 3-ethynyl-4-methyl-1H-pyrazole is most reliably achieved through the

homologation of its corresponding aldehyde precursor. This approach avoids the harsh

conditions often required for de novo ring formation containing the sensitive alkyne group.

Protocol A: Seyferth-Gilbert Homologation
(Recommended)
This method utilizes the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate)

to convert the aldehyde directly to the terminal alkyne under mild, basic conditions.

Reagents:

Precursor: 4-Methyl-1H-pyrazole-3-carbaldehyde (CAS: 1284220-50-3 or 1803604-90-1).

Reagent: Bestmann-Ohira reagent (BOR).

Base: Potassium Carbonate (K₂CO₃).
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Solvent: Methanol (MeOH).[1]

Step-by-Step Workflow:

Preparation: Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous MeOH

(0.5 M concentration) under an inert atmosphere (N₂ or Ar).

Activation: Add K₂CO₃ (2.0 eq) to the solution. The base is essential to deacetylate the BOR

in situ, generating the reactive dimethyl diazomethylphosphonate anion.

Addition: Add the Bestmann-Ohira reagent (1.2 eq) dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via

TLC (stain with KMnO₄ to visualize the alkyne).

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the generated diazo-

phosphonate anion on the aldehyde carbonyl. This forms a betaine intermediate which cyclizes

to an oxaphosphetane, followed by cycloelimination to yield the terminal alkyne and phosphate

byproduct.

Protocol B: Sonogashira Coupling (Alternative)
Used when the 3-iodo or 3-bromo precursor is available.

Coupling: React 3-iodo-4-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA) using

Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in Et₃N/THF.

Deprotection: Treat the TMS-protected intermediate with TBAF or K₂CO₃/MeOH to reveal the

terminal alkyne.

Part 3: Visualization of Synthetic Logic
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The following diagram illustrates the primary synthesis pathway (Seyferth-Gilbert) and the

compound's downstream utility in Click Chemistry.

Precursor:
4-Methyl-1H-pyrazole-3-carbaldehyde

(CAS 1284220-50-3)
Target:

3-Ethynyl-4-methyl-1H-pyrazole
(CAS 2137742-39-1)

Seyferth-Gilbert
Homologation

Reagent:
Bestmann-Ohira Reagent

(K2CO3, MeOH)
Application:

1,2,3-Triazole Derivative
(Kinase Inhibitor Scaffold)

CuAAC
(CuI, Ascorbate)

Partner:
R-Azide

(Click Chemistry)

Click to download full resolution via product page

Caption: Synthesis of 3-ethynyl-4-methyl-1H-pyrazole via homologation and subsequent

Click Chemistry application.

Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The low molecular weight (106.13 Da) and high ligand efficiency of 3-ethynyl-4-methyl-1H-
pyrazole make it an ideal fragment.

Binding Mode: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor (mimicking

the hinge region of kinases), while the 4-methyl group fills small hydrophobic pockets.

Vector Extension: The 3-ethynyl group provides a rigid, linear vector for growing the fragment

into adjacent sub-pockets via Sonogashira coupling or triazole formation.

Covalent Inhibition
The terminal alkyne can function as a "warhead" for covalent modification of cysteine residues

in target proteins, although this typically requires metabolic activation or proximity-driven

reactivity. More commonly, it is converted to a vinyl sulfone or acrylamide.

Bioorthogonal Labeling
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In chemical biology, this compound can be incorporated into small molecule inhibitors to serve

as a probe. The alkyne handle allows for post-treatment labeling with fluorescent azides (e.g.,

Alexa Fluor azides) to visualize drug distribution in cells.

Part 5: Safety & Handling
Hazards: As with many pyrazoles, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit.

2A, STOT SE 3).

Alkyne Stability: Terminal alkynes can be unstable. Store at 2-8°C under an inert

atmosphere. Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as

acetylides can be explosive.

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Ethynyl-4-methyl-1H-pyrazole: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6618606/docs#3-ethynyl-4-methyl-1h-pyrazole-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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